molecular formula C25H24N2O B11553465 2,2-bis(3-methylphenyl)-N'-[(E)-phenylmethylidene]cyclopropanecarbohydrazide

2,2-bis(3-methylphenyl)-N'-[(E)-phenylmethylidene]cyclopropanecarbohydrazide

Cat. No.: B11553465
M. Wt: 368.5 g/mol
InChI Key: BFBAHNXWTFGERA-YZSQISJMSA-N
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Description

2,2-bis(3-methylphenyl)-N’-[(E)-phenylmethylidene]cyclopropanecarbohydrazide is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a cyclopropane ring, substituted phenyl groups, and a hydrazide functional group, which contribute to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-bis(3-methylphenyl)-N’-[(E)-phenylmethylidene]cyclopropanecarbohydrazide typically involves multiple steps:

  • Formation of Cyclopropane Ring: : The initial step often involves the formation of the cyclopropane ring through a cyclopropanation reaction. This can be achieved using reagents such as diazomethane or through the Simmons-Smith reaction, which employs diiodomethane and zinc-copper couple.

  • Substitution with Phenyl Groups: : The cyclopropane ring is then substituted with 3-methylphenyl groups. This can be done via Friedel-Crafts alkylation, using 3-methylbenzene and a suitable catalyst like aluminum chloride.

  • Hydrazide Formation: : The next step involves the introduction of the hydrazide group. This can be achieved by reacting the substituted cyclopropane with hydrazine hydrate under reflux conditions.

  • Schiff Base Formation: : Finally, the compound is treated with benzaldehyde to form the Schiff base, resulting in the final product, 2,2-bis(3-methylphenyl)-N’-[(E)-phenylmethylidene]cyclopropanecarbohydrazide.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors for better control over reaction conditions and the use of automated systems for precise reagent addition and temperature control.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the hydrazide group, leading to the formation of corresponding oxides or imines.

  • Reduction: : Reduction reactions can convert the Schiff base back to the corresponding amine, using reagents like sodium borohydride or lithium aluminum hydride.

  • Substitution: : The phenyl groups can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, or other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid), sulfonating agents (e.g., sulfuric acid).

Major Products

    Oxidation: Formation of oxides or imines.

    Reduction: Formation of amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, 2,2-bis(3-methylphenyl)-N’-[(E)-phenylmethylidene]cyclopropanecarbohydrazide is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound can be used to study enzyme interactions and binding affinities due to its hydrazide group, which can form stable complexes with various biomolecules.

Medicine

Potential applications in medicine include the development of new pharmaceuticals. The compound’s ability to form Schiff bases makes it a candidate for designing drugs that can interact with specific biological targets.

Industry

In the industrial sector, this compound can be used in the production of polymers and advanced materials, where its structural rigidity and functional groups contribute to desirable material properties.

Mechanism of Action

The mechanism of action of 2,2-bis(3-methylphenyl)-N’-[(E)-phenylmethylidene]cyclopropanecarbohydrazide involves its ability to form stable complexes with various molecular targets. The hydrazide group can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The cyclopropane ring provides structural rigidity, which can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2,2-bis(4-hydroxyphenyl)propane:

    2,2-bis(3,5-dimethylphenyl)propane: Similar structure but with additional methyl groups, affecting its reactivity and applications.

Uniqueness

2,2-bis(3-methylphenyl)-N’-[(E)-phenylmethylidene]cyclopropanecarbohydrazide is unique due to its combination of a cyclopropane ring and a hydrazide group, which imparts distinct chemical properties and reactivity. This makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C25H24N2O

Molecular Weight

368.5 g/mol

IUPAC Name

N-[(E)-benzylideneamino]-2,2-bis(3-methylphenyl)cyclopropane-1-carboxamide

InChI

InChI=1S/C25H24N2O/c1-18-8-6-12-21(14-18)25(22-13-7-9-19(2)15-22)16-23(25)24(28)27-26-17-20-10-4-3-5-11-20/h3-15,17,23H,16H2,1-2H3,(H,27,28)/b26-17+

InChI Key

BFBAHNXWTFGERA-YZSQISJMSA-N

Isomeric SMILES

CC1=CC(=CC=C1)C2(CC2C(=O)N/N=C/C3=CC=CC=C3)C4=CC=CC(=C4)C

Canonical SMILES

CC1=CC(=CC=C1)C2(CC2C(=O)NN=CC3=CC=CC=C3)C4=CC=CC(=C4)C

Origin of Product

United States

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